2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone
Description
2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a morpholino-ethanone structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINPHOXRIYUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 4-bromothiophenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-bromothiophenol attacks the carbon atom of the chloroethanone, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for developing new compounds.
Types of Reactions :
- Oxidation : Converts the sulfanyl group into sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution : The bromine atom can be replaced with other nucleophiles.
Biology
The compound has garnered attention for its potential biological activities , including antimicrobial and anticancer properties.
Antimicrobial Activity :
In vitro studies have shown that this compound exhibits notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These results indicate the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity :
The compound has also been evaluated for its anticancer properties against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 8.3 |
These findings suggest that the compound effectively inhibits cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against several Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated significant inhibition zones, particularly against Staphylococcus aureus, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer effects of the compound on MCF-7 breast cancer cells. Results demonstrated substantial cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone
- 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenyl-ethan-1-one
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and potential for hydrogen bonding, while the bromophenyl group provides opportunities for further functionalization .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables where applicable.
The compound is synthesized through the nucleophilic substitution reaction between 4-bromothiophenol and 2-chloro-1-morpholinoethanone under basic conditions. The reaction can be summarized as follows:
This process typically yields the desired compound with high purity when optimized for temperature and solvent conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), revealed significant cytotoxic effects, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT116 | 8.3 |
These findings indicate that this compound may inhibit cancer cell proliferation effectively .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the morpholino group may form hydrogen bonds with various residues, modulating enzyme and receptor activities.
Additionally, the sulfanyl group is believed to participate in redox reactions that can influence cellular signaling pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilm-forming bacteria, showing a reduction in biofilm formation by up to 70% compared to untreated controls.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on normal human fibroblast cells, revealing low toxicity with an IC50 greater than 60 µM, indicating a favorable therapeutic index .
- Synergistic Effects : The compound demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
